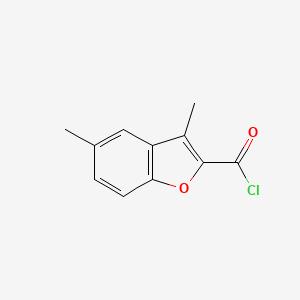

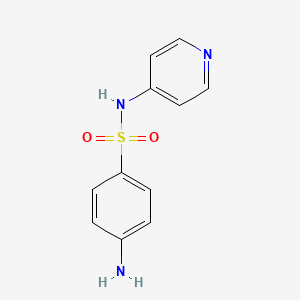

4-amino-N-pyridin-4-ylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-amino-N-pyridin-4-ylbenzenesulfonamide is a derivative of benzenesulfonamide with potential antimicrobial and anticancer properties. It is part of a broader class of compounds that have been synthesized and investigated for their biological activities, particularly as inhibitors of carbonic anhydrase isozymes, which are associated with tumor growth and progression .

Synthesis Analysis

The synthesis of related compounds involves the condensation of different aldehydes with sulfadiazine or other sulfonamide derivatives. For instance, the compound (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA) was synthesized using pyridine-4-carboxaldehyde and sulfadiazine . Similarly, a series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides were synthesized, demonstrating the versatility of the sulfonamide group in forming heterocyclic compounds with potential bioactivity .

Molecular Structure Analysis

The molecular structures of these compounds are typically elucidated using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectral analysis . The crystal structure of related compounds, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, reveals interactions like π-π stacking and hydrogen bonding, which contribute to the stability and three-dimensional network of the molecules .

Chemical Reactions Analysis

The benzenesulfonamide derivatives participate in various chemical reactions, including condensation and complexation. For example, Co(II) and Ni(II) complexes have been synthesized using 4-((3-ethoxy-2-hydroxy benzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide, indicating the ligand's ability to chelate metal ions . Additionally, abnormal condensation products have been observed in reactions involving 4-amino-6-chloro-2-methoxypyrimidine and p-nitrobenzenesulfonyl chloride, leading to the formation of pyridinium derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, are computationally predicted using tools like Swiss ADME. These predictions are crucial for understanding the pharmacokinetic behavior of the compounds . The antimicrobial activity of these compounds is typically assessed using methods like the disk diffusion method, and their cytotoxicity is evaluated against various cancer cell lines . The fluorescence quenching behavior of metal complexes containing sulfonamide ligands has also been studied, providing insights into their potential applications in sensing or imaging .

Applications De Recherche Scientifique

-

Corrosion Inhibition

- Field : Materials Science

- Application : 4-Amino-Antipyrine Based Schiff Base is used as a corrosion inhibitor for steel material .

- Method : Electrochemical experiments such as potentiodynamic polarization, electrochemical impedance spectroscopy, and gravimetric studies are used to examine the corrosion inhibitory efficacy .

- Results : The efficiency of 4-NBAAP increases with an increase in the inhibitor concentration and decreases with an increase in temperature. The adsorption of 4-NBAAP molecules on the MS surface follows the Langmuir adsorption isotherm .

-

Fluorescent Probes

- Field : Biochemistry

- Application : Bimane-based fluorescent probes are used as a selective amyloid binding dye .

- Method : The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .

- Results : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

Propriétés

IUPAC Name |

4-amino-N-pyridin-4-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-8H,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTKXNSEIZHSHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406491 |

Source

|

| Record name | SBB055350 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-pyridin-4-ylbenzenesulfonamide | |

CAS RN |

67638-39-5 |

Source

|

| Record name | SBB055350 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 4-[(4-aminophenyl)amino]-](/img/structure/B1309462.png)

![Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1309468.png)

![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1309472.png)